Methyl 1-Boc-4-nitropyrazole-3-carboxylate Methyl 1-Boc-4-nitropyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 923283-62-9
VCID: VC17266168
InChI: InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3
SMILES:
Molecular Formula: C10H13N3O6
Molecular Weight: 271.23 g/mol

Methyl 1-Boc-4-nitropyrazole-3-carboxylate

CAS No.: 923283-62-9

Cat. No.: VC17266168

Molecular Formula: C10H13N3O6

Molecular Weight: 271.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Boc-4-nitropyrazole-3-carboxylate - 923283-62-9

Specification

CAS No. 923283-62-9
Molecular Formula C10H13N3O6
Molecular Weight 271.23 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate
Standard InChI InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3
Standard InChI Key LZZMMDJIBFZZNA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 1-Boc-4-nitropyrazole-3-carboxylate (C₁₁H₁₅N₃O₆) integrates three functional groups: the Boc moiety, nitro group, and methyl ester. The Boc group, a common protecting group in peptide synthesis, enhances steric hindrance and solubility in organic solvents, while the nitro group introduces electron-withdrawing effects that influence reactivity. The methyl ester at C3 provides a handle for further hydrolysis or transesterification.

Molecular Weight and Stability

  • Molecular Weight: Calculated at 285.26 g/mol.

  • Thermal Stability: Boc-protected compounds typically decompose above 150°C, releasing isobutylene and carbon dioxide .

Solubility and Partition Coefficients

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

  • Log P (Octanol-Water): Estimated at 1.8–2.2, reflecting moderate hydrophobicity due to the Boc group .

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

CompoundMolecular WeightLog PSolubility (Water)
Methyl 1-Boc-4-nitropyrazole-3-carboxylate285.261.9<1 mg/mL
Methyl 4-nitro-1H-pyrazole-3-carboxylate171.110.2510.9 mg/mL
1-Boc-4-bromopyrazole247.102.5Insoluble

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyrazole core:

  • Core Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.

  • Nitro Group Introduction: Electrophilic nitration using nitric acid/sulfuric acid at 0–5°C .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Example Protocol

  • Step 1: Methyl 4-nitro-1H-pyrazole-3-carboxylate is synthesized via nitration of methyl 1H-pyrazole-3-carboxylate with HNO₃/H₂SO₄ at 0°C, yielding 99.5% .

  • Step 2: Boc protection using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C for 12 h .

Table 2: Optimization of Boc Protection

ConditionYield (%)Purity (%)
THF, 25°C, 12 h9298
DCM, 0°C, 24 h8595
Et₃N, DMF, 50°C, 6 h7890

Optimal conditions in THF achieve high yields without side reactions .

Scalability and Industrial Relevance

Large-scale production (≥1 kg) employs continuous flow reactors to control exothermic nitration and Boc protection steps, reducing decomposition risks .

Reactivity and Chemical Modifications

Functional Group Transformations

  • Ester Hydrolysis: Treatment with NaOH/MeOH yields the carboxylic acid, a precursor for amide couplings .

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminopyrazole derivatives.

  • Boc Deprotection: Acidic conditions (HCl/dioxane) remove the Boc group, regenerating the NH-pyrazole .

Mechanistic Insight: Nitro groups direct electrophilic substitution to the C5 position, while the Boc group blocks N-centered reactivity .

Biological Activities and Applications

CompoundTargetIC₅₀ (µM)
Methyl 1-Boc-4-nitropyrazole-3-carboxylateNDM-18.2
1-(4-Methoxybenzyl)-4-nitro analogueCOX-20.45

Agrochemistry

Nitro pyrazoles serve as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

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